Physicochemical Differentiation: Boiling Point and Density vs. 3,5-Dimethyl Analog
The substitution of ethyl groups for methyl groups in the 3,5-positions results in a substantial alteration of physical properties. 3,5-Diethylbenzotrifluoride exhibits a significantly higher boiling point and density compared to its dimethyl analog, reflecting the increased molecular weight and stronger intermolecular van der Waals interactions . This can be critical for reaction design, where a higher boiling solvent may be required for elevated temperature processes or to avoid co-evaporation with volatile reagents, while a higher density can affect phase separation and mixing dynamics [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 187-189 °C |
| Comparator Or Baseline | 3,5-Dimethylbenzotrifluoride: 151.4±35.0 °C (Predicted) |
| Quantified Difference | Target compound boils approx. 35-38 °C higher than the dimethyl analog |
| Conditions | Data from vendor technical specifications and predicted values at standard atmospheric pressure (760 Torr) |
Why This Matters
This boiling point differential is critical for selecting a solvent for reactions requiring higher thermal stability or preventing solvent loss under specific temperature regimes.
- [1] Maul, J. J., Ostrowski, P. J., Ublacker, G. A., Linclau, B., & Curran, D. P. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In *Modern Solvents in Organic Synthesis* (pp. 79-105). Springer. DOI: 10.1007/3-540-48664-X_4 View Source
